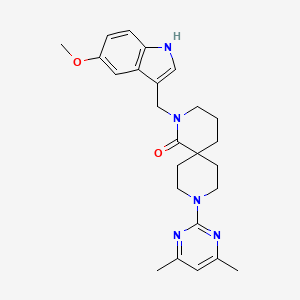
Orexin receptor antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orexin receptor antagonist 2 is a compound that targets the orexin receptor type 2, which is a G-protein-coupled receptor involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. Orexin receptors are activated by neuropeptides orexin A and orexin B, which are produced in the hypothalamus. The antagonism of orexin receptor type 2 has been explored for therapeutic applications, particularly in the treatment of insomnia and other sleep disorders .
Aplicaciones Científicas De Investigación
Orexin receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the orexin receptor signaling pathways and to develop new synthetic methodologies.
Biology: Employed in research to understand the physiological roles of orexin receptors in various biological processes, such as sleep regulation, feeding behavior, and energy homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating sleep disorders, such as insomnia, and other conditions like depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development
Mecanismo De Acción
Orexin receptor antagonist 2 exerts its effects by binding to the orexin receptor type 2 and blocking the interaction between the receptor and its endogenous ligands, orexin A and orexin B. This antagonism inhibits the downstream signaling pathways that are normally activated by orexin binding, leading to a reduction in wakefulness and an increase in sleep. The molecular targets and pathways involved include the G-protein-coupled receptor signaling cascade, which regulates various physiological processes related to sleep-wake cycles and energy balance .
Safety and Hazards
There is a general concern that hypnotic drugs may impair physical and cognitive functions, causing muscle relaxation, ataxia, loss of balance, retrospective amnesia, attention deficits and slowed reaction times . Patients may temporarily lose mobility in response to hypnotic drugs and fail to respond appropriately, causing a fall or traffic accident .
Direcciones Futuras
High-quality clinical trials in insomnia populations are needed which directly compare authorized ORAs and investigate non-approved ORAs, the use of ORAs in comorbid insomnia, and the orexin signaling system pathophysiology in insomnia . There is an urgent need to discover novel orexin receptor antagonists from traditional Chinese medicine plants or herbs for insomnia treatment, and a new molecular framework can provide clinical studies on insomnia with more feasibility .
Métodos De Preparación
The synthesis of orexin receptor antagonist 2 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow processes, with stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Orexin receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Orexin receptor antagonist 2 can be compared with other similar compounds, such as:
Suvorexant: A dual orexin receptor antagonist that targets both orexin receptor type 1 and orexin receptor type 2, used for the treatment of insomnia.
Lemborexant: Another dual orexin receptor antagonist with similar applications in sleep disorders.
Daridorexant: A selective dual orexin receptor antagonist designed to improve sleep onset and maintenance with minimal next-morning residual effects.
The uniqueness of this compound lies in its selective targeting of orexin receptor type 2, which may offer specific therapeutic advantages in certain conditions compared to dual antagonists .
Propiedades
IUPAC Name |
9-(4,6-dimethylpyrimidin-2-yl)-2-[(5-methoxy-1H-indol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2/c1-17-13-18(2)28-24(27-17)29-11-8-25(9-12-29)7-4-10-30(23(25)31)16-19-15-26-22-6-5-20(32-3)14-21(19)22/h5-6,13-15,26H,4,7-12,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTSTVGKOKZFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3(CCCN(C3=O)CC4=CNC5=C4C=C(C=C5)OC)CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)
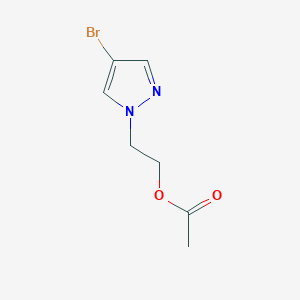


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)
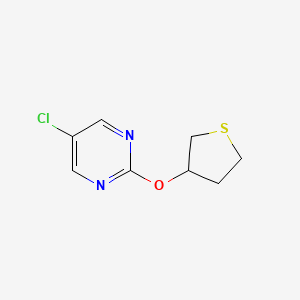
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2379972.png)
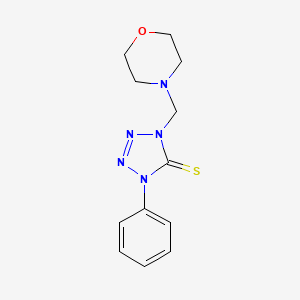
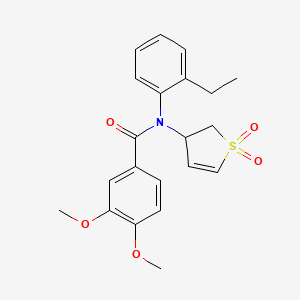

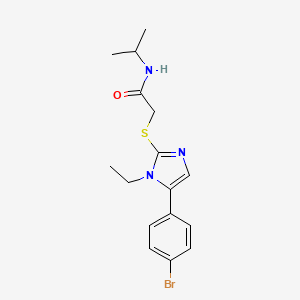
![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2379981.png)